molecular formula C32H40ClNO4 B585778 Fexofenadine-d10 Hydrochloride

Fexofenadine-d10 Hydrochloride

Cat. No.: B585778
M. Wt: 548.2 g/mol
InChI Key: RRJFVPUCXDGFJB-MQHVTZQPSA-N
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Description

Fexofenadine-d10 (hydrochloride) is a deuterated form of fexofenadine hydrochloride, which is a second-generation antihistamine used to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. The deuterated form is often used as an internal standard in mass spectrometry due to its stability and similarity to the non-deuterated compound .

Mechanism of Action

Target of Action

Fexofenadine-d10 Hydrochloride, also known as Fexofenadine, is a selective antagonist for the H1 histamine receptors . These receptors are present on various types of smooth muscle, endothelial cells, and in the heart .

Mode of Action

Fexofenadine competes with histamine for H1-receptor on effector cells in the blood vessels, gastrointestinal tract, and respiratory tract . This is in contrast to previous first-generation antihistamines, such as diphenhydramine, which readily bind to off-targets that contribute to side effects such as sedation .

Biochemical Pathways

Fexofenadine’s action on the H1 histamine receptors leads to a reduction in the typical symptoms of allergic diseases. These include sneezing, swelling (due to plasma leakage), erythema (due to dilation of blood vessels), and itching . All of these symptoms can be effectively blocked by Fexofenadine .

Pharmacokinetics

Fexofenadine has a bioavailability of 30–41% and is bound to proteins by 60–70% . The elimination half-life of Fexofenadine is 14.4 hours , and it is excreted in the feces (~80%) and urine (~10%) as unchanged drug . The principal pathways of Fexofenadine elimination are biliary and renal .

Result of Action

The molecular and cellular effects of Fexofenadine’s action result in the relief of various allergic symptoms, such as hay fever, watery eyes, runny nose, sneezing, hives, and itching .

Action Environment

Environmental factors, such as air pollutants, can influence the action, efficacy, and stability of Fexofenadine. For instance, diesel exhaust particles (DEP), a component of air pollutants, can interact with allergens and worsen the allergic reaction . DEP particles infiltrate airway epithelial cells, inducing inflammation and cytotoxicity . The interaction of DEP with allergens can enhance allergen-induced responses . Therefore, the presence of air pollutants can aggravate the symptoms of allergic rhinitis, and Fexofenadine has been shown to be effective in relieving these symptoms .

Biochemical Analysis

Biochemical Properties

Fexofenadine-d10 Hydrochloride, like its parent compound, interacts with H1 receptors . It selectively blocks these receptors, thereby inhibiting the action of histamine, a biomolecule involved in allergic reactions .

Cellular Effects

This compound influences cell function by blocking the H1 receptors, which are involved in allergic reactions . This can impact cell signaling pathways related to these reactions, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to H1 receptors and blocking their interaction with histamine . This can inhibit the activation of downstream signaling pathways triggered by histamine, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings would be expected to mirror those of its parent compound, Fexofenadine Hydrochloride

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. It is reasonable to expect that its effects would be similar to those of Fexofenadine Hydrochloride, which is used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Fexofenadine Hydrochloride

Transport and Distribution

Given its structural similarity to Fexofenadine Hydrochloride, it may be expected to have similar transport and distribution characteristics .

Subcellular Localization

As a H1 receptor antagonist, it is likely to be found in locations where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fexofenadine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the fexofenadine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated diphenylmethanol in the presence of a base to form the deuterated intermediate, which is then reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production of fexofenadine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fexofenadine-d10 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fexofenadine-d10 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fexofenadine-d10 (hydrochloride) is unique due to its deuterated nature, which provides greater stability and allows for more accurate quantification in analytical studies. Additionally, it has a favorable safety profile compared to first-generation antihistamines, making it a preferred choice for patients who require long-term treatment .

Properties

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJFVPUCXDGFJB-MQHVTZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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